

Addressing variability in Shp2-IN-20 experimental results

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Compound of Interest

Compound Name: Shp2-IN-20

Cat. No.: B12378330

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Technical Support Center: Shp2-IN-20

Welcome to the technical support center for **Shp2-IN-20**. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results.

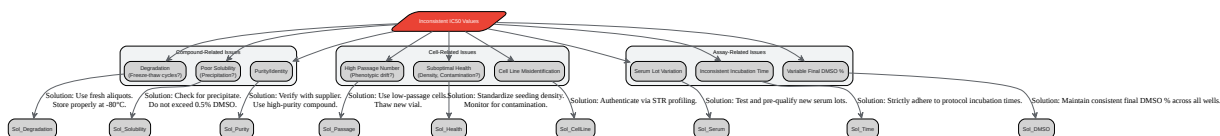
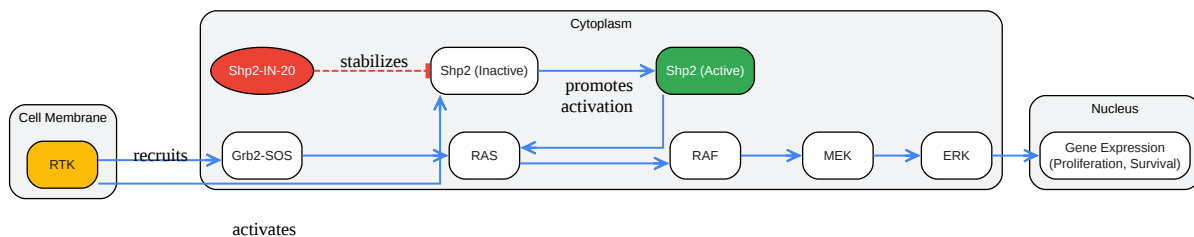
Frequently Asked Questions (FAQs) & Troubleshooting

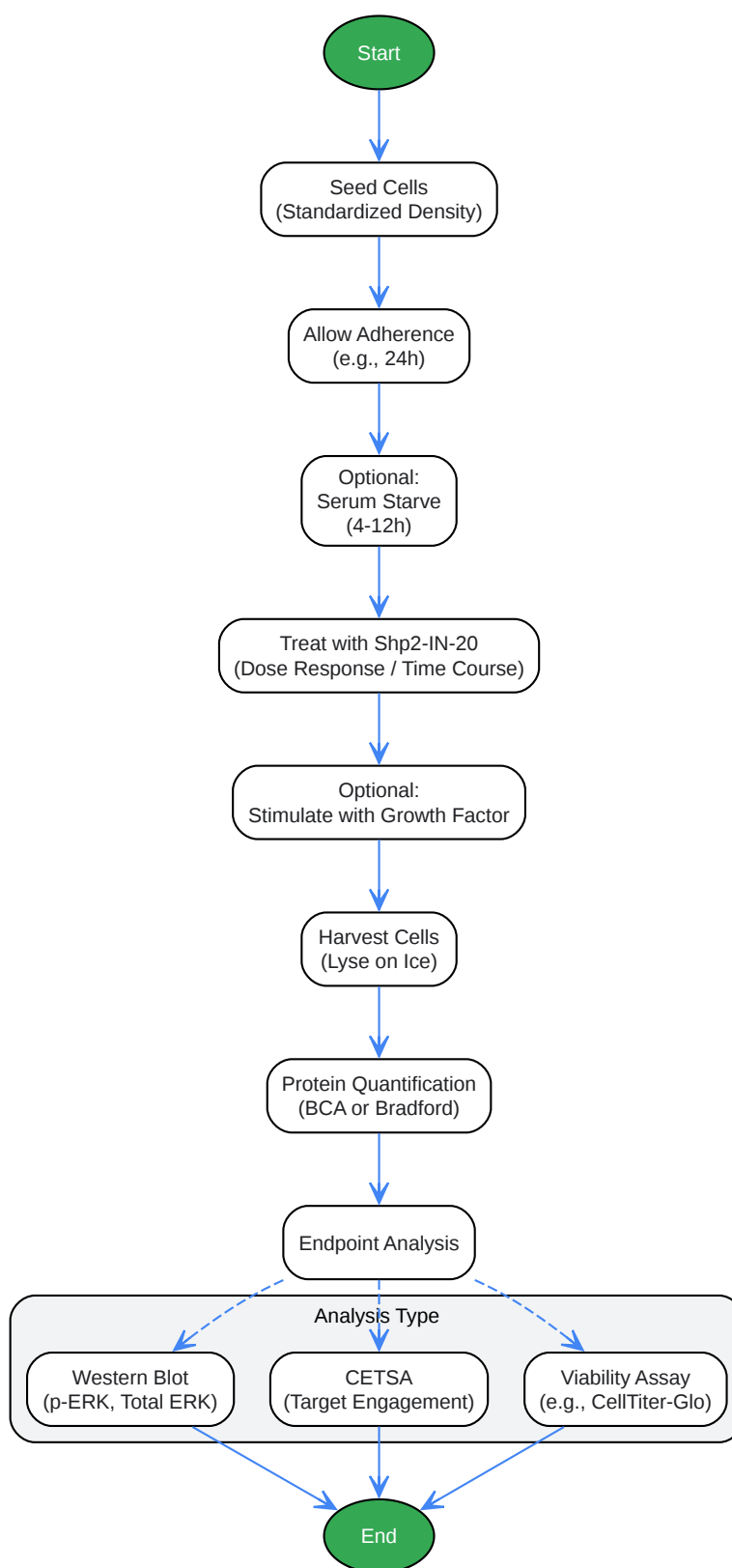
General Information and Handling

Q1.1: What is the mechanism of action for **Shp2-IN-20**?

Shp2-IN-20 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).^{[1][2]} SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell growth, proliferation, and survival.^{[1][3][4]} In its inactive state, SHP2 is auto-inhibited. Upon activation by growth factors, SHP2 is recruited to receptor tyrosine kinases (RTKs) where it becomes catalytically active, leading to the activation of RAS and downstream effectors like ERK. **Shp2-IN-20** stabilizes the auto-inhibited conformation of SHP2, preventing its activation and thereby blocking downstream signaling.

Diagram: Simplified Shp2 Signaling Pathway





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